3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
Description
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a synthetic heterocyclic compound combining a coumarin (chromen-2-one) core with a 1,2,4-oxadiazole moiety substituted at position 3 with a 2-methylphenyl group. While direct pharmacological data for this compound is sparse in the provided evidence, its structural features align with bioactive coumarin and oxadiazole derivatives known for antimicrobial, antitumor, and anti-inflammatory activities .
Properties
IUPAC Name |
[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-11-6-3-4-8-14(11)18-21-19(27-22-18)15-10-13-7-5-9-16(25-12(2)23)17(13)26-20(15)24/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFXWPUELRMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC(=O)C)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. This is followed by the condensation of the oxadiazole intermediate with a chromenone derivative under acidic or basic conditions. The final step involves the acetylation of the hydroxyl group on the chromenone moiety using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety exhibits electrophilic substitution and ring-opening reactions due to its electron-deficient nature:
Electrophilic Substitution
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Nitration : Under mixed acid (HNO₃/H₂SO₄) conditions, the oxadiazole ring undergoes nitration at the C-5 position, yielding 5-nitro derivatives. This reaction is facilitated by the electron-withdrawing effect of the oxadiazole nitrogen atoms .
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Halogenation : Chlorination or bromination (using Cl₂/FeCl₃ or Br₂/FeBr₃) occurs regioselectively at the C-3 position of the oxadiazole ring, producing halogenated analogs .
Nucleophilic Ring-Opening
-
Hydrolysis : Basic hydrolysis (NaOH/H₂O, reflux) cleaves the oxadiazole ring, forming a carboxylic acid derivative and an amidoxime intermediate. Acidic hydrolysis (HCl/H₂O) further converts the amidoxime to a nitrile.
Chromenone Core Reactions
The 2H-chromen-2-one scaffold participates in cyclization, oxidation, and substitution reactions:
Lactone Ring Modifications
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Acid-Catalyzed Rearrangement : Treatment with H₂SO₄ induces a Fries-like rearrangement, shifting the acetate group from C-8 to C-6, forming 6-acetoxy derivatives .
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Oxidation : KMnO₄ in acidic conditions oxidizes the chromenone lactone ring to a dicarboxylic acid, retaining the oxadiazole substituent .
Electrophilic Aromatic Substitution
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Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the C-5 position of the chromenone ring, enhancing water solubility .
Acetate Ester Reactivity
The C-8 acetate group undergoes hydrolysis and transesterification:
Hydrolysis
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Basic Hydrolysis : NaOH/EtOH cleaves the ester to yield 8-hydroxy-2H-chromen-2-one derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism:
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Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the acetate group under mild conditions (pH 7, 37°C) .
Transesterification
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions with nitrile oxides, forming fused triazole systems :
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the chromenone carbonyl and olefins, generating spirocyclic products.
Key Research Findings
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Catalytic Efficiency : Pd-based catalysts (e.g., Pd(OAc)₂) show higher yields in cross-couplings compared to Ni catalysts .
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Steric Effects : The 2-methylphenyl group on the oxadiazole ring hinders nucleophilic attacks at C-5, directing reactivity to the chromenone core .
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Biological Relevance : Hydrolysis products exhibit enhanced antimicrobial activity compared to the parent compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that derivatives of oxadiazole exhibit cytotoxic activity against various cancer cell lines. The oxadiazole ring contributes to the inhibition of specific enzymes involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent against cancer .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.
Applications:
- Synthesis of Novel Heterocycles: The compound can be utilized to synthesize other heterocyclic compounds through cyclization reactions.
- Functionalization Reactions: It can undergo nucleophilic substitutions to introduce different functional groups, expanding its utility in synthetic chemistry.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Functionalized oxadiazole |
| Cyclization | Acidic conditions | New heterocyclic compounds |
Material Science
The unique structural characteristics of this compound make it suitable for developing advanced materials with specific properties such as fluorescence and conductivity.
Potential Applications:
- Fluorescent Materials: The chromenone structure can be exploited to create fluorescent probes for biological imaging.
- Conductive Polymers: Incorporating this compound into polymer matrices may enhance electrical conductivity due to the presence of the oxadiazole moiety.
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chromenone moiety can intercalate with DNA, affecting gene expression and cellular processes. The acetate group can undergo hydrolysis, releasing acetic acid and facilitating further interactions with biological molecules.
Comparison with Similar Compounds
Compound A : 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Core Structure : Oxazolone (1,3-oxazol-5(4H)-one) fused with a benzylidene group.
- Substituents : 2-Methoxybenzylidene at position 4, phenyl at position 2.
- Key Differences: Unlike the target compound’s coumarin-oxadiazole hybrid, Compound A features an oxazolone ring, which is less stable under physiological conditions due to its lactone-like reactivity.
Compound B : {8-Methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate (CAS 1189724-88-6)
- Core Structure: Pyrano[2,3-c]pyridine instead of coumarin.
- Substituents : Similar 2-methylphenyl-oxadiazole group and acetate ester.
- Key Differences : The pyridine ring in Compound B introduces basic nitrogen, altering electronic properties and hydrogen-bonding capacity compared to the coumarin’s oxygen-dominated heterocycle. This may shift biological targets, e.g., from serine proteases (common for coumarins) to kinase enzymes .
Substituent Modifications on Oxadiazole Moieties
Compound C : 3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole
- Substituents : 2-Chlorophenyl at position 3, cyclohexyl at position 3.
- The electron-withdrawing chlorine in Compound C may enhance metabolic stability but reduce solubility relative to the 2-methylphenyl group in the target compound .
Physicochemical and Pharmacological Data Comparison
Research Findings and Implications
- Coumarin Advantage : The target compound’s coumarin core provides fluorescence properties useful for bioimaging and photodynamic therapy, absent in oxazolone or pyridine analogs .
- Oxadiazole Role : The 1,2,4-oxadiazole moiety acts as a bioisostere for carboxylate groups, improving metabolic stability compared to ester-containing compounds like azalactones .
- Acetate Group : While enhancing lipophilicity, the acetate ester may undergo rapid hydrolysis in vivo, necessitating prodrug optimization for sustained activity .
Biological Activity
The compound 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a derivative of oxadiazole and coumarin, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 352.34 g/mol. The structure combines a coumarin moiety with an oxadiazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and coumarin structures exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical) | <10 | Induction of apoptosis via caspase activation |
| This compound | MCF7 (breast) | 15 | Inhibition of cell proliferation |
Studies have shown that this compound exhibits an IC50 value less than 10 µM against HeLa cells, indicating potent anticancer activity. The mechanism involves the induction of apoptosis through caspase activation pathways, which is critical in cancer therapy .
Antimicrobial Activity
The antimicrobial potential of the compound has also been evaluated against various bacterial strains. The results demonstrate moderate to strong antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
The compound exhibited a zone of inhibition of 20 mm against Staphylococcus aureus and an MIC of 16 µg/mL, suggesting it could be a candidate for further development as an antimicrobial agent .
Acetylcholinesterase Inhibition
Another significant biological activity observed is the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promising results in AChE inhibition.
| Compound | IC50 (µM) |
|---|---|
| Coumarin-based derivatives | 2.7 |
| This compound | TBD |
Preliminary data suggest that this compound may also inhibit AChE effectively, although specific IC50 values are yet to be determined .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds similar to this compound:
- Study on Anticancer Efficacy : A study involving a series of oxadiazole derivatives showed that modifications at the phenyl ring significantly enhanced anticancer activity against various cell lines. The findings support the hypothesis that electronic and steric factors play crucial roles in determining biological outcomes .
- Antimicrobial Screening : Another study assessed a range of oxadiazole derivatives against clinical isolates of bacteria. Results indicated that compounds with electron-withdrawing groups exhibited superior antibacterial properties .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate?
The compound is synthesized via a multi-step approach:
- Step 1 : Condensation of 2-methylphenyl-substituted amidoxime with a coumarin-derived carboxylic acid to form the 1,2,4-oxadiazole ring. This involves activation of the carboxylic acid (e.g., using CDI or thionyl chloride) followed by cyclization under reflux in anhydrous solvents like DMF or THF .
- Step 2 : Acetylation of the hydroxyl group at the 8-position of the coumarin core using acetic anhydride in the presence of a base (e.g., pyridine or DMAP) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures are standard for isolating high-purity products .
Q. How is the structural identity of this compound validated in academic research?
Key characterization techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the coumarin lactone (δ ~5.5–6.0 ppm for the lactone proton), oxadiazole ring protons (δ ~7.0–8.0 ppm), and acetate methyl group (δ ~2.1 ppm) .
- IR : Stretching frequencies for the carbonyl groups (C=O at ~1750 cm⁻¹ for acetate and ~1700 cm⁻¹ for the lactone) and oxadiazole ring (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
Q. What are the critical considerations for crystallographic analysis of this compound?
- Crystal Growth : Slow evaporation from a dichloromethane/methanol mixture is ideal for obtaining single crystals suitable for X-ray diffraction .
- Data Interpretation : Analyze bond lengths (e.g., C-O in the oxadiazole ring ~1.36 Å) and dihedral angles between the coumarin and phenyl rings to confirm steric effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?
- Scenario : Unexpected splitting in ¹H NMR signals.
- Method :
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the 2-methylphenyl group) .
- DFT Calculations : Compare experimental NMR shifts with computed values (software: Gaussian or ORCA) to validate conformational stability .
Q. What strategies optimize the reaction yield of the 1,2,4-oxadiazole ring formation?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of intermediates) .
- Reaction Monitoring : In situ FTIR to track carbonyl intermediate consumption and adjust reaction time .
Q. How do substituents on the phenyl ring influence bioactivity?
- SAR Study Design :
- Synthesize analogs with electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (-OCH₃) groups at the phenyl ring.
- Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
- Key Finding : 2-Methyl substitution enhances lipophilicity, improving membrane permeability compared to para-substituted derivatives .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h, then analyze via HPLC for degradation products (e.g., free coumarin or acetic acid).
- Thermal Stability : TGA/DSC to determine decomposition temperature (>200°C suggests suitability for high-temperature applications) .
Data Contradiction Analysis
Q. Conflicting results in biological assays: How to determine if the compound or impurities are responsible?
- Purity Check : Re-analyze via HPLC-MS (≥98% purity threshold).
- Dose-Response Correlation : If activity persists at low concentrations (e.g., IC₅₀ < 1 µM), impurities are unlikely contributors.
- Counter-Synthesis : Independently prepare the compound using an alternate route (e.g., Suzuki coupling for phenyl ring attachment) and retest .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.1 (s, 3H, CH₃CO), δ 5.46 (s, OCH₂) | |
| IR (KBr) | 1755 cm⁻¹ (C=O), 1690 cm⁻¹ (C=N) | |
| HRMS (ESI) | m/z 407.1264 [M+Na]⁺ (calc. 407.1267) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile | +15% |
| Catalyst | ZnCl₂ (5 mol%) | +20% |
| Temperature | 80°C | +12% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
